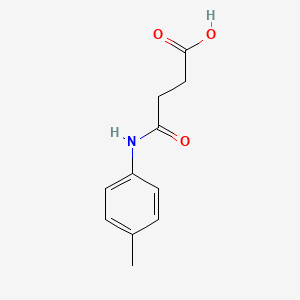

4-Oxo-4-(p-tolylamino)butanoic acid

説明

Contextualization within Amide and Carboxylic Acid Chemistry Research

The presence of both an amide and a carboxylic acid group within the same molecular framework places 4-Oxo-4-(p-tolylamino)butanoic acid at the intersection of two fundamental areas of organic chemistry. Research on this compound contributes to the broader understanding of the interplay between these two functional groups.

The most direct and established method for synthesizing this compound involves the acylation of p-toluidine (B81030) with succinic anhydride (B1165640). This reaction is a classic example of nucleophilic acyl substitution at a carbonyl carbon of the anhydride, followed by the formation of the amide bond. The reaction is typically carried out by dissolving succinic anhydride in a solvent like toluene, heating it to achieve a clear solution, and then adding p-toluidine dropwise.

The compound's structure, featuring a reactive carboxylic acid and a stable amide linkage, allows for selective chemical transformations. For instance, the carboxylic acid can undergo esterification or conversion to an acid chloride, leaving the amide intact under appropriate conditions. Conversely, the amide bond can be hydrolyzed under more vigorous acidic or basic conditions. The study of such selective reactions is a cornerstone of research in the chemistry of polyfunctional compounds.

Significance as a Synthetic Intermediate and Organic Scaffold

The dual functionality of this compound makes it a valuable synthetic intermediate and a versatile organic scaffold for the construction of more complex molecules, particularly heterocyclic compounds. The keto-acid moiety provides reactive sites for cyclization reactions.

For example, derivatives of butanoic acids are known to react with hydrazine (B178648) derivatives to form pyridazinones. mdpi.com This type of reaction highlights the potential of the 4-oxo-4-(arylamino)butanoic acid scaffold in generating six-membered heterocyclic rings. The general reactivity suggests that this compound could be a precursor to a variety of heterocyclic systems with potential applications in medicinal chemistry and materials science.

Furthermore, the aromatic p-tolyl group can be a site for further functionalization through electrophilic aromatic substitution, adding another layer of versatility to this scaffold. The ability to modify both the aliphatic chain and the aromatic ring makes it an attractive starting material for creating libraries of compounds for screening purposes.

Overview of Key Research Domains and Scholarly Investigations for the Compound

Scholarly investigations into this compound and its closely related analogues span several key research domains, primarily focusing on reaction kinetics, structural chemistry, and medicinal chemistry.

Kinetic and Mechanistic Studies: The compound has been utilized as a substrate in kinetic studies of oxidation reactions. For instance, research has explored the oxidation of the molecule using oxidizing agents like ceric ammonium (B1175870) sulfate. These studies provide insights into the reaction mechanisms, including the role of the enol form of the keto group and the formation of intermediate complexes.

Structural and Spectroscopic Analysis: The molecular structure of this compound has been characterized using various spectroscopic techniques. This data is crucial for understanding its chemical behavior and for the unambiguous identification of the compound and its derivatives.

| Spectroscopic Data for this compound | |

| Technique | Key Findings |

| ¹H NMR (in CD₃OD-d₄) | Signals observed at δ 7.39 (d, J=8.4 Hz, 2H, Ar-H), 7.10 (d, J=8.4 Hz, 2H, Ar-H), 2.66 (m, 2H, CH₂ adjacent to ketone), and 2.30 (s, 3H, CH₃). |

| ¹³C NMR (in CD₃OD-d₄) | Resonances at δ 176.2 (carboxylic acid C=O), 172.7 (amide C=O), 137.3 (quaternary aryl C), and 20.8 (methyl C). |

| Infrared (IR) | Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~3200-2500 cm⁻¹), amide C=O stretch (~1682 cm⁻¹), and carboxylic acid C=O stretch (~1715 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | A prominent peak for the protonated molecular ion [M+H]⁺ is observed at m/z 207.23. |

Medicinal Chemistry: While direct biological applications of this compound are not extensively documented, its derivatives are a subject of interest in medicinal chemistry. Research on structurally related compounds suggests that the butanoic acid scaffold can be a key component in the design of biologically active molecules. For instance, derivatives have been investigated for their potential as S1P₁ receptor agonists, which have applications in treating autoimmune diseases. nih.gov Other related structures have been synthesized and evaluated for their antimicrobial and antifungal activities. mdpi.com These studies underscore the importance of this compound as a lead compound or intermediate in the development of new therapeutic agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-methylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHAQFFMXQEGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350200 | |

| Record name | 4-Oxo-4-(p-tolylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37600-44-5 | |

| Record name | 4-Oxo-4-(p-tolylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Kinetic and Mechanistic Investigations of Reactions Involving 4 Oxo 4 P Tolylamino Butanoic Acid

Oxidation Reaction Kinetics and Proposed Mechanisms

The oxidation of 4-Oxo-4-(p-tolylamino)butanoic acid has been a key area of research, with a focus on its reactions with potent oxidizing agents. These studies help to map out the pathways of its degradation and transformation.

The oxidation of this compound, also known as N-(p-tolyl)succinamic acid, by the powerful oxidant Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) has been examined in a water-based solution containing nitric acid. The findings from kinetic studies reveal that the reaction's speed is directly proportional to the concentration of the cerium(IV) oxidant, indicating a first-order dependence. Conversely, the relationship with the concentration of this compound is more complex, showing a fractional order. This suggests a multi-step reaction mechanism, likely initiated by the formation of an intermediate complex between the oxidant and the substrate.

An interesting observation is that increasing the concentration of nitric acid in the solution slows down the reaction. This is thought to be due to the formation of different, less reactive cerium(IV) species at higher acid levels. The addition of neutral salts like sodium nitrate and sodium perchlorate (B79767) did not have a significant impact on the reaction rate.

Based on these observations, a plausible mechanism is proposed where a cerium(IV) species and the substrate first form a complex in a pre-equilibrium step. This complex then slowly breaks down in the rate-determining step to form a free radical, which is subsequently oxidized rapidly to the final products. researchgate.net

Table 1: Summary of Kinetic Findings for the Oxidation of this compound by Ceric Ammonium Nitrate

| Kinetic Parameter | Observation | Implication on Mechanism |

| Order with respect to [Ceric Ammonium Nitrate] | First Order | The rate-determining step involves one molecule of the oxidant. |

| Order with respect to [this compound] | Fractional Order | Indicates the formation of a pre-equilibrium complex between the oxidant and the substrate. |

| Effect of [Nitric Acid] | Rate decreases as acidity increases | Suggests the formation of less reactive cerium(IV) species at higher acid concentrations. |

| Effect of Inert Salts (NaNO₃, NaClO₄) | Negligible | The primary interaction is between the oxidant and substrate, not significantly influenced by ionic strength. |

The existence of intermediates in the oxidation of this compound is supported by several pieces of evidence. The fractional reaction order with respect to the substrate strongly points to the formation of a complex before the main reaction occurs. The generation of free radical intermediates during oxidation is a key feature of the proposed mechanism. nih.gov This has been confirmed by experiments showing that the reaction mixture can initiate the polymerization of acrylonitrile, a standard chemical test for the presence of free radicals. orientjchem.orgscholarsresearchlibrary.com

The study of the reaction at different temperatures has shown that, as expected, the rate increases with temperature. This allows for the calculation of important thermodynamic values known as activation parameters. These parameters provide quantitative data on the energy requirements and molecular ordering of the transition state, offering a deeper understanding of the reaction mechanism. In similar oxidation studies of related oxo-acids, these parameters have been meticulously calculated. scholarsresearchlibrary.comderpharmachemica.com

Table 2: Mechanistic Probes and Their Significance

| Probe / Technique | Finding | Mechanistic Insight |

| Kinetic Analysis | Fractional order in substrate. | Formation of a substrate-oxidant complex is a key step. |

| Acrylonitrile Polymerization Test | Polymerization is induced. | Confirms the generation of free radical intermediates during the reaction. orientjchem.org |

| Temperature Studies (Arrhenius Plot) | Rate increases with temperature. | Allows calculation of activation parameters (Energy, Enthalpy, Entropy of Activation), defining the energy profile of the reaction. derpharmachemica.com |

Enolisation Kinetics of Butanoic Acid Systems Relevant to this compound

The structure of this compound includes a ketone group, which can exist in equilibrium with an alternative form called an enol. This transformation is known as keto-enol tautomerism. iosrjournals.org The kinetics of this process, known as enolisation, are critical because the enol form is often the more reactive species in oxidation reactions. muni.cz

For many ketones, the conversion to the enol is the slowest, and therefore rate-determining, step in reactions like oxidation. muni.cz This was famously demonstrated by Lapworth in 1905, who showed that the rate of bromination of acetone (B3395972) was independent of the bromine concentration, concluding that the reaction is initiated by a slow, acid-catalyzed enolization. muni.cz Studies on similar 4-oxo-acids have confirmed that the rate of enolisation can be slower than the rate of oxidation, and this process is catalyzed by acid. orientjchem.orgscholarsresearchlibrary.comderpharmachemica.com The rate of enolisation is determined by measuring the rate of bromination, which is zero order in bromine, indicating the reaction waits for the slow formation of the enol before rapidly consuming it. orientjchem.orgscholarsresearchlibrary.comderpharmachemica.com

Influence of Solvent Medium and Acidity on Reaction Rates and Pathways

The environment in which a reaction takes place, specifically the solvent and its acidity, has a profound impact on the speed and outcome of the reactions involving this compound.

In the oxidation with ceric ammonium nitrate, which occurs in an aqueous acid medium, increasing the nitric acid concentration slows the reaction. researchgate.net This is because the cerium(IV) oxidant can exist in different forms in the solution, and higher acidity favors the formation of less reactive species. researchgate.net

The polarity of the solvent, often measured by its dielectric constant, is also a key factor. For the oxidation of a related compound, 4-oxo-4-phenyl butanoic acid, increasing the proportion of acetic acid in a water-acetic acid mixture (which decreases the dielectric constant) was found to significantly increase the reaction rate. orientjchem.orgscholarsresearchlibrary.comderpharmachemica.com A linear relationship between the logarithm of the rate constant and the inverse of the dielectric constant suggests an interaction between a positive ion and a dipolar molecule in the rate-determining step. orientjchem.orgderpharmachemica.com This effect is attributed to the fact that lower dielectric constants can better facilitate the formation of the protonated oxidant and the enolisation of the keto-acid, both of which promote the reaction. derpharmachemica.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Oxo 4 P Tolylamino Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the proton and carbon environments within 4-Oxo-4-(p-tolylamino)butanoic acid.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. In a deuterated methanol (B129727) (CD₃OD-d₄) solvent, the aromatic protons of the p-tolyl ring exhibit distinct signals. The protons at the H2 and H6 positions appear as a doublet at approximately 7.39 ppm with a coupling constant (J) of 8.4 Hz. Similarly, the protons at the H3 and H5 positions also present as a doublet at around 7.10 ppm, with the same coupling constant, indicative of their coupling to adjacent protons.

The aliphatic portion of the molecule is characterized by a multiplet observed at 2.66 ppm, which corresponds to the methylene (B1212753) (CH₂) group adjacent to the ketone. A sharp singlet at 2.30 ppm is assigned to the methyl group attached to the aryl ring. The chemical shifts for structurally similar compounds, such as 4-oxo-4-(thiophen-2-yl)butanoic acid, show comparable patterns, with the CH₂ groups adjacent to the carbonyl appearing in the range of δ ~2.8–3.2 ppm and aromatic protons between δ ~7.0–8.0 ppm.

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 7.39 | Doublet (J=8.4 Hz) | H2/H6 of p-tolyl ring | |

| 7.10 | Doublet (J=8.4 Hz) | H3/H5 of p-tolyl ring | |

| 2.66 | Multiplet | CH₂ adjacent to ketone | |

| 2.30 | Singlet | Methyl group on aryl ring |

¹³C NMR Spectral Analysis for Carbon Frameworks

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of this compound. The carbonyl carbons are readily identified by their characteristic downfield shifts. The carboxylic acid carbonyl carbon resonates at approximately 176.2 ppm, while the amide carbonyl carbon appears at 172.7 ppm.

The aromatic region of the spectrum is marked by a signal at 137.3 ppm, corresponding to the quaternary aryl carbon. In the aliphatic region, the methyl carbon of the p-tolyl group is observed at a chemical shift of 20.8 ppm.

| Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|

| 176.2 | Carboxylic acid carbonyl | |

| 172.7 | Amide carbonyl | |

| 137.3 | Quaternary aryl carbon | |

| 20.8 | Methyl carbon |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For this compound, with a molecular formula of C₁₁H₁₃NO₃, the calculated monoisotopic mass is 207.08954328 Da. nih.gov HRMS analysis of its derivatives, such as 4-Oxo-4-[(3-oxo-2-decanyl)amino]butanoic acid, has been performed using advanced instruments like the Orbitrap Fusion Lumos, highlighting the capability of this technique to handle complex structures. mzcloud.org The predicted collision cross-section values for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, further aid in its identification. uni.lu

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the fragmentation patterns of a molecule upon electron impact. In the ESI-MS spectrum of this compound, the molecular ion peak [M+H]⁺ is observed at an m/z of 207.23 with 100% relative intensity. Key fragmentation pathways include the loss of a water molecule (H₂O), resulting in a peak at m/z 189.12, and the cleavage of the C-N bond, leading to a fragment at m/z 161.09. The presence of the p-tolyl fragment is indicated by a peak at m/z 119.05. Further fragmentation can occur through decarboxylation.

| m/z | Relative Intensity (%) | Assignment | Reference |

|---|---|---|---|

| 207.23 | 100 | [M+H]⁺ molecular ion | |

| 189.12 | 45 | Loss of H₂O | |

| 161.09 | 68 | Cleavage of C-N bond | |

| 119.05 | 32 | p-tolyl fragment |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. For a compound like this compound, GC-MS analysis provides critical information about its molecular weight and fragmentation pattern, which aids in structural confirmation.

Due to the presence of a carboxylic acid group, derivatization is often required to increase the volatility of the analyte for GC analysis. researchgate.net This process, for instance involving esterification to a methyl or butyl ester, prevents peak tailing and improves chromatographic resolution. researchgate.net

The mass spectrum of this compound, following electron ionization, reveals a distinct fragmentation pattern. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 207, corresponding to the compound's molecular weight (207.23 g/mol ). nih.gov Key fragmentation pathways include the loss of a water molecule (H₂O), cleavage of the amide C-N bond, and decarboxylation.

Table 1: Key Mass Spectrometric Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

|---|---|---|

| 207.23 | High | [M+H]⁺ (Molecular Ion) |

| 189.12 | Medium | Loss of H₂O |

| 161.09 | High | Cleavage of C–N bond |

| 119.05 | Low | p-tolyl fragment |

Data sourced from ESI-MS analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure, which includes a carboxylic acid, an amide, and an aromatic ring.

The most prominent features in the spectrum are the carbonyl (C=O) stretching vibrations. A strong absorption band is observed for the carboxylic acid carbonyl group, typically in the range of 1780-1710 cm⁻¹. masterorganicchemistry.com Another distinct band corresponding to the amide carbonyl (Amide I band) appears around 1682 cm⁻¹. The broad absorption seen between 3200 and 2500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. masterorganicchemistry.com The N-H stretching vibration of the secondary amide is also expected in the region of 3300-3100 cm⁻¹, while the N-H bending (Amide II band) is observed around 1540 cm⁻¹. Aromatic C-C stretching vibrations from the p-tolyl group are also identifiable.

Table 2: Infrared (IR) Vibrational Signatures for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| ν(O–H) | 3200–2500 (broad) | Carboxylic acid |

| ν(C=O) carboxylic | 1715 | Carboxylic acid |

| ν(C=O) amide | 1682 | Amide |

| ν(C–C) aromatic | 1602, 1510 | Aromatic Ring |

| δ(N–H) amide | 1540 | Amide |

Data sourced from spectroscopic analysis.

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction provides definitive proof of molecular structure by mapping the precise arrangement of atoms in the solid state. For this compound, this analysis reveals detailed information about its conformation, bond lengths, and angles.

The compound crystallizes in the monoclinic space group P2₁/c. The amide group adopts an anti-conformation, where the N-H and C=O bonds are oriented in opposite directions, an arrangement that minimizes steric hindrance. A significant conformational feature is the dihedral angle between the plane of the aromatic p-tolyl ring and the amide plane, which is approximately 85.2°. This twisted conformation is a key structural characteristic of the molecule in its crystalline form.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.92 Å, b = 12.64 Å, c = 12.01 Å |

| Dihedral Angle (Aromatic Ring to Amide Plane) | 85.2° |

| Torsional Angle (C8–C9–O2–C10) | -172.1° (antiperiplanar) |

Data obtained from single-crystal X-ray diffraction.

The stability and packing of molecules in a crystal lattice are governed by a network of intermolecular interactions. In the crystal structure of this compound, hydrogen bonds are the dominant forces.

The crystal lattice is primarily stabilized by two types of hydrogen bonds:

O–H···O Hydrogen Bonds: These interactions occur between the carboxylic acid groups of adjacent molecules, forming classic R²₂(8) ring motifs. nih.gov This head-to-tail dimer formation is a common feature in the crystal structures of carboxylic acids.

N–H···O Hydrogen Bonds: The amide N-H group acts as a hydrogen bond donor, interacting with a carbonyl oxygen on a neighboring molecule.

These interactions, along with weaker C–H···π interactions, link the molecules into a three-dimensional supramolecular architecture.

Table 4: Key Intermolecular Interactions in the Crystal Structure

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| O–H···O | Between carboxylic acid groups, forming R²₂(8) motifs | ~2.68 |

| N–H···O | Between amide N-H and carbonyl oxygen | ~1.84 |

| C–H···π | Between methyl groups and aromatic rings | ~3.12 |

Data obtained from single-crystal X-ray diffraction.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-oxo-4-(thiophen-2-yl)butanoic acid |

| 4-[(2-Fluoro-phen-yl)amino]-4-oxo-butanoic acid |

| 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide |

| 4-Oxo-4-(p-tolyl)butanoic acid |

| 4-oxoheptanedioic acid |

| 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid |

| Butanoic acid |

| 4-Oxo-4-(pyridin-2-ylamino)butanoic acid |

| 4-Oxo-4-(3-pyridyl)butanoic acid |

| 4-(para-Tolyl)-butyric acid |

| 2-amino-4-(2-amino-3-hydroxy-phenyl)-4-oxo-butanoic acid |

| 4-oxo-4-phenyl butanoic acid |

| 4-[(4-Acetyl-phen-yl)amino]-2-methyl-idene-4-oxo-butanoic acid |

| Adipic acid |

| Benzoic acid |

| Toluene |

| Ethanol |

| Aniline (B41778) |

| Sulfur |

| Dimethyl sulfoxide |

| Sodium sulfide |

| Sulfuric acid |

| Methanol |

| Acetic acid |

| Water |

| Bromine |

| Acrylonitrile |

| Picolinic acid |

Computational Chemistry and Molecular Modeling Studies on 4 Oxo 4 P Tolylamino Butanoic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and optimizing the geometry of 4-Oxo-4-(p-tolylamino)butanoic acid. While comprehensive DFT studies specifically detailing the electronic properties of this exact molecule are not abundant in publicly accessible literature, the methodology is well-established through research on related butanoic acid and anilide derivatives. biointerfaceresearch.com

Electronic structure analyses derived from DFT calculations yield crucial parameters for understanding the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals would indicate that the HOMO is likely localized on the electron-rich p-tolylamino moiety, while the LUMO may be distributed over the carbonyl groups of the butanoic acid chain.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating their susceptibility to electrophilic attack, and a positive potential around the amide and carboxylic acid protons, highlighting them as sites for nucleophilic interaction.

A summary of typical computed properties for related molecules is presented in the table below.

| Computed Property | Typical Value/Description | Significance |

| HOMO Energy | Negative value (e.g., -6 to -7 eV) | Indicates electron-donating ability |

| LUMO Energy | Negative or near-zero value (e.g., -1 to -2 eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4 to 6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2 to 5 Debye | Measures the overall polarity of the molecule |

| Molecular Electrostatic Potential | Negative regions on O atoms; Positive regions on N-H and O-H protons | Predicts sites for non-covalent interactions |

Time-Dependent Density-Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density-Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. biointerfaceresearch.com This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The predicted UV-Vis spectrum would likely show characteristic π-π* transitions associated with the aromatic p-tolyl ring and the amide chromophore. The calculations can help assign the specific nature of these transitions, for example, whether they involve charge transfer from the tolyl group to the butanoic acid moiety. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining results that can be accurately compared with experimental spectra measured in solution.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational flexibility and dynamics of this compound.

An MD simulation of this molecule, typically in a solvent box of water to mimic physiological conditions, would reveal the accessible conformations of the flexible butanoic acid chain. The simulations would track the fluctuations in key dihedral angles over time, allowing for the identification of low-energy, stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.

While specific MD studies focusing solely on the conformational analysis of isolated this compound are not prominent, MD simulations are a standard tool in the later stages of drug discovery, such as assessing the stability of a ligand-protein complex. mdpi.commdpi.com

In Silico Screening and Virtual Ligand Design

Computational techniques are extensively used in the early phases of drug discovery for virtual screening of compound libraries and for the rational design of new ligands. The structural features of this compound make it an interesting candidate for such in silico studies against various biological targets.

Pharmacophore Modeling Based on Structural Features

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of inhibitors can be generated based on the structures of known active compounds.

For this compound, a pharmacophore model could be developed based on its key structural motifs: a hydrophobic aromatic ring (the p-tolyl group), a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), and another hydrogen bond acceptor/donor group (the carboxylic acid).

Studies on inhibitors of the bacterial quorum-sensing regulator PqsR have identified pharmacophore models that often include features like aromatic rings, hydrogen bond acceptors, and hydrophobic groups. mdpi.com The structure of this compound aligns with some of these general features, suggesting it could be evaluated against such a pharmacophore.

| Pharmacophore Feature | Corresponding Moiety in this compound |

| Aromatic Ring | p-Tolyl group |

| Hydrogen Bond Donor | Amide N-H |

| Hydrogen Bond Acceptor | Amide C=O, Carboxyl C=O |

| Hydrophobic Feature | p-Tolyl group, Alkyl chain |

| Negative Ionizable Feature | Carboxylic acid |

Molecular Docking Simulations for Ligand-Target Binding Predictions (e.g., with Bacterial Regulator Protein PqsR, CDK5/p25)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. This method is widely used to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of ligand-protein interactions.

Bacterial Regulator Protein PqsR: The PqsR protein is a key transcriptional regulator in the quorum-sensing system of the bacterium Pseudomonas aeruginosa. Inhibiting PqsR is a promising strategy for combating infections by this pathogen. Docking studies of known PqsR inhibitors have revealed a binding site that accommodates hydrophobic moieties and forms key hydrogen bonds with residues such as Gln194 and Tyr258, as well as π-stacking interactions with Tyr258. mdpi.commdpi.com Given the structural features of this compound, including its aromatic ring and hydrogen bonding capabilities, it could be docked into the PqsR binding site to predict its potential as an inhibitor. A hypothetical docking pose might involve the p-tolyl group occupying a hydrophobic pocket and the amide or carboxyl groups forming hydrogen bonds with key residues.

Cyclin-Dependent Kinase 5 (CDK5)/p25: The CDK5/p25 complex is a crucial enzyme in the central nervous system, and its hyperactivity is implicated in neurodegenerative diseases. nih.govacs.org Inhibitors of CDK5/p25 often bind in the ATP-binding pocket of the kinase. Docking studies of known inhibitors have identified key interactions, including hydrogen bonds with backbone atoms in the hinge region of the kinase and hydrophobic interactions in the surrounding pocket. nih.govnih.gov While this compound is a relatively small and simple molecule compared to many known kinase inhibitors, docking simulations could explore its potential to fit within the ATP-binding site of CDK5. The butanoic acid moiety could potentially interact with the solvent-exposed region, while the p-tolylamino part could engage in interactions deeper within the binding cleft.

The following table summarizes hypothetical key interactions that would be investigated in docking studies of this compound with these targets.

| Target Protein | Potential Interacting Residues | Type of Interaction |

| PqsR | Tyr258, Gln194, Leu208, Ile236 | π-stacking, Hydrogen bonding, Hydrophobic |

| CDK5/p25 | Hinge region residues (e.g., Cys83), Hydrophobic pocket residues | Hydrogen bonding, Hydrophobic |

Prediction and Analysis of Key Molecular Descriptors

In the field of computational chemistry and molecular modeling, molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial for understanding the physicochemical characteristics of a compound and for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. For this compound, various key molecular descriptors have been calculated using computational methods, providing insight into its behavior at a molecular level.

These descriptors, derived from the compound's two-dimensional and three-dimensional structures, encompass a range of constitutional, electronic, and topological properties. Analysis of these parameters is fundamental for predicting the compound's lipophilicity, solubility, and potential for membrane permeability.

Physicochemical and Topological Descriptors

A fundamental set of descriptors has been computed for this compound, offering a summary of its basic molecular properties. These values are derived from its molecular formula (C₁₁H₁₃NO₃) and its structure. nih.gov

Key computed properties include the molecular weight, which is the mass of one mole of the substance, and the exact mass, which is the mass of a single molecule calculated from the masses of its most abundant isotopes. nih.gov The XLogP3 value is a computed measure of hydrophobicity (lipophilicity), which is critical for predicting how a molecule might distribute between aqueous and lipid phases in a biological system. nih.gov A positive value, such as the one calculated for this compound, generally suggests a higher affinity for lipid environments. nih.gov

The Topological Polar Surface Area (TPSA) is another vital descriptor, representing the surface area of all polar atoms (usually oxygens and nitrogens) in a molecule. nih.gov This descriptor is widely used in medicinal chemistry to predict the transport properties of drugs, including intestinal absorption and blood-brain barrier penetration.

Below is a table summarizing these key computed descriptors for this compound.

Table 1: Key Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 207.23 g/mol | nih.gov |

| XLogP3 | 1.1 | nih.gov |

| Monoisotopic Mass | 207.08954328 Da | nih.gov |

| Topological Polar Surface Area | 66.4 Ų | nih.gov |

| Heavy Atom Count | 15 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

This table is interactive. Users can sort the columns by clicking on the headers.

Predicted Collision Cross Section (CCS) Data

Collision Cross Section (CCS) is a measure of the physical size and shape of an ion as it moves through a gas. In computational mass spectrometry, CCS values can be predicted for different ionic forms (adducts) of a molecule. These predictions are valuable for identifying the compound in complex mixtures using ion mobility-mass spectrometry techniques. For this compound, CCS values have been calculated for various adducts, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) forms. uni.lu

The following table presents the predicted CCS values for several common adducts of the molecule. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 208.09682 | 145.1 | uni.lu |

| [M+Na]⁺ | 230.07876 | 151.3 | uni.lu |

| [M-H]⁻ | 206.08226 | 147.4 | uni.lu |

| [M+NH₄]⁺ | 225.12336 | 162.9 | uni.lu |

| [M+K]⁺ | 246.05270 | 149.3 | uni.lu |

This table is interactive. Users can sort the columns by clicking on the headers. m/z represents the mass-to-charge ratio.

The analysis of these descriptors provides a foundational understanding of the molecular characteristics of this compound from a computational perspective. These values serve as a basis for further molecular modeling studies, such as docking simulations or molecular dynamics, to explore its interactions with biological macromolecules.

Biological Activity and Structure Activity Relationship Sar Investigations of 4 Oxo 4 P Tolylamino Butanoic Acid Derivatives

Medicinal Chemistry Applications and Efficacy Assessments

The core structure of 4-Oxo-4-(p-tolylamino)butanoic acid has proven to be a valuable starting point for the development of various therapeutic agents. Its derivatives have been extensively studied for their potential in treating a range of diseases.

Cytotoxic and Apoptotic Activity Assessments of Derived Compounds

Derivatives of this compound have shown significant potential as anticancer agents. For instance, a series of novel dihydropyridine (B1217469) carboxylic acid derivatives were synthesized and evaluated for their cytotoxic effects against the HCT-15 human colon cancer cell line. mdpi.com Two compounds, in particular, demonstrated notable activity, with IC50 values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM, which were lower than the reference drugs cisplatin (B142131) and gefitinib. mdpi.com In silico docking studies suggested that these compounds could interact with the PARP-1 protein, which is involved in DNA repair and apoptosis. mdpi.com

Another study on p-menthane (B155814) derivatives highlighted the importance of specific functional groups for cytotoxic activity. mdpi.com One particular derivative, (–)-perillaldehyde 8,9-epoxide, exhibited very high growth inhibition (96.32%–99.89%) against OVCAR-8, HCT-116, and SF-295 human tumor cell lines. mdpi.com This compound was found to induce apoptosis, a programmed cell death pathway that is a key target in cancer therapy. mdpi.com

The cytotoxic potential of these compounds is often evaluated using assays like the MTT or resazurin (B115843) assay on various cancer cell lines such as HeLa and MCF-7 to determine their IC50 values.

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Dihydropyridine carboxylic acid derivative 3a | HCT-15 | 7.94 ± 1.6 | mdpi.com |

| Dihydropyridine carboxylic acid derivative 3b | HCT-15 | 9.24 ± 0.9 | mdpi.com |

| (–)-Perillaldehyde 8,9-epoxide | OVCAR-8, HCT-116, SF-295 | 1.03 - 1.75 | mdpi.com |

Evaluation of Antifungal Efficacy of Derivatives

The search for new antifungal agents has led to the investigation of this compound derivatives. Certain thiazole (B1198619) derivatives have demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains. researchgate.net Specifically, compounds 9f and 14f were effective against resistant Candida, and ester 8f showed good activity against Candida auris, surpassing the efficacy of fluconazole. researchgate.net

Studies on Kinase Inhibition (e.g., Selective CDK5/p25 Inhibition by Thienoquinolone Derivatives)

Kinases are crucial targets in drug discovery, and derivatives of this compound have been explored as kinase inhibitors. A notable example is the development of thieno[3,2-c]quinolin-4(5H)-one derivatives as selective inhibitors of the CDK5/p25 complex. nih.govnih.gov This complex is implicated in neurodegenerative diseases like Alzheimer's. nih.govnih.gov Through structure-based virtual screening, a lead molecule was identified with a ligand efficiency of 0.3, and further optimization led to several low micromolar inhibitors with good selectivity over the related kinase CDK2/E. nih.gov

Furthermore, a series of 4-phenoxyquinoline derivatives were synthesized and showed potent inhibition of the c-Met kinase, a target in cancer therapy. nih.gov The most promising compound exhibited a c-Met IC50 value of 1.42 nM and demonstrated significant cytotoxicity against several human cancer cell lines. nih.gov

Other research has focused on the discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as potent and brain-penetrating inhibitors of receptor-interacting protein 1 (RIP1) kinase, which is involved in necroptotic cell death. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Derivatives

| Derivative Class | Target Kinase | Key Findings | Reference |

| Thienoquinolones | CDK5/p25 | ATP non-competitive, selective inhibitors. | nih.govnih.gov |

| 4-Phenoxyquinolines | c-Met | Potent inhibition with IC50 in the nanomolar range. | nih.gov |

| Pyrazolopyridines | RIP1 | Potent, orally available, and brain-penetrating inhibitors. | nih.gov |

Exploration of Antimicrobial and Antibiofilm Properties of Derived Structures

Derivatives of this compound have demonstrated significant antimicrobial and antibiofilm activity. For example, certain phenolic compounds with coumarin, naphthoquinone, and pyranone moieties have been shown to have higher antibacterial activities than some natural products. mdpi.com

Research has shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, making them potential candidates for new antibiotics. Some quaternary ammonium (B1175870) fluoroquinolone derivatives have been found to not only bind to DNA gyrase and topoisomerase IV but also to disrupt bacterial cell membranes, giving them a dual mechanism of action. researchgate.net These compounds were effective in reducing the biomass of Pseudomonas aeruginosa biofilms. researchgate.net

An extract from Phoenix dactylifera L. pits, which contains various phenolic compounds, showed significant biofilm inhibition against S. aureus (98.59%), B. cereus (94.12%), and E. coli (74.46%). nih.gov

Assessment of Antioxidant Potentials of Analogs

The antioxidant potential of analogs of this compound has also been a subject of investigation. Antioxidants are crucial for protecting against cellular damage from free radicals. du.ac.ir While some studies have reported that certain derivatives exhibit poor antioxidant activity compared to standards like ascorbic acid, others have shown promising results. researchgate.net For instance, some heterocyclic compounds demonstrated strong antioxidant effects, attributed to their ability to scavenge free radicals. researchgate.net The antioxidant activity is often influenced by the presence of specific functional groups, such as multiple hydroxyl groups on a flavonoid structure. du.ac.ir

Structure-Activity Relationship (SAR) Elucidation

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound derivatives.

For cytotoxic agents, the presence of an exocyclic aldehyde carbonyl and a conjugated C-C double bond appears to contribute to their activity. mdpi.com The combination of an epoxide and an aldehyde group in the chemical structure has been shown to enhance anti-proliferative activity. mdpi.com In the case of 4-phenoxyquinoline derivatives as c-Met inhibitors, replacing an aromatic ring with a cyclohexane (B81311) ring improved their antiproliferative activity. nih.gov

In the context of antimicrobial activity, the presence of hydroxyl groups on the B-ring and halogen atoms like chlorine on the A-ring of phenolic compounds provides higher antibacterial activities. mdpi.com For fluoroquinolone derivatives, the addition of a lipophilic piperazinyl moiety has been explored to enhance antibacterial evaluation. researchgate.net

Regarding kinase inhibition, the optimization of the core structure of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine and the exploration of appropriate substituents using a structure-based drug design approach led to the discovery of a highly potent RIP1 kinase inhibitor. nih.gov

Correlation Between Structural Modifications of this compound Derivatives and Observed Biological Response

The biological profile of derivatives of this compound can be significantly influenced by chemical modifications to its core structure. Researchers have investigated alterations to the aromatic ring, the butanoic acid chain, and the amide linkage to understand how these changes impact the compound's efficacy in various biological assays, including antimicrobial and anticancer screenings.

Modifications of the p-Tolyl Group: The nature and position of substituents on the phenyl ring are critical determinants of biological activity. The "p-tolyl" group itself, a phenyl ring with a methyl group at the para-position, serves as a starting point for these investigations. The electronic and steric properties of substituents can alter the molecule's interaction with biological targets.

Alterations to the Butanoic Acid Chain: The four-carbon chain of the butanoic acid moiety offers several sites for modification. Changes in the length of the chain, the introduction of unsaturation (e.g., a double bond to form a butenoid acid), or the addition of functional groups can impact the molecule's flexibility, polarity, and ability to bind to target enzymes or receptors.

Studies on related 4-oxo-4-(arylamino)but-2-enoic acids have demonstrated potent inhibitory activity against human carbonic anhydrase I and II isoenzymes, with inhibition constants in the low nanomolar range. nih.gov This suggests that the rigidity conferred by the double bond in the butanoic acid chain can be advantageous for certain biological targets.

Interactive Data Table: Hypothetical SAR of this compound Derivatives Based on General Principles

The following table is an illustrative representation of potential SAR trends based on findings from related compound series, as specific comprehensive data for this compound derivatives is limited.

| Compound/Modification | Modification Type | Predicted Impact on Antimicrobial Activity | Predicted Impact on Anticancer Activity |

| This compound | Parent Compound | Baseline activity | Baseline activity |

| Introduction of electron-withdrawing group on tolyl ring (e.g., -Cl, -NO2) | Aryl ring substitution | Potential increase due to altered electronics | Potential increase or decrease depending on target |

| Introduction of electron-donating group on tolyl ring (e.g., -OCH3) | Aryl ring substitution | Potential increase or decrease depending on target | Potential increase due to enhanced binding |

| Introduction of a double bond (but-2-enoic acid) | Butanoic acid chain modification | Activity modulation; potential for new targets | Potential increase in potency for certain enzymes |

| Esterification of the carboxylic acid | Carboxylic acid modification | Likely decrease in activity (prodrug) | Likely decrease in activity (prodrug) |

Identification of Key Pharmacophoric Elements for Bioactivity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the derivatives of this compound, several key pharmacophoric elements can be identified based on their structure and the activities of related compounds.

The Aromatic Moiety: The substituted phenyl ring is a crucial component, likely involved in π-π stacking or hydrophobic interactions within the binding site of a target protein. The nature and position of substituents on this ring can fine-tune these interactions. For example, in some anticancer agents, specific substitution patterns on the aryl group are essential for cytotoxicity.

The Amide Linkage: The amide bond (-CONH-) is a rigid and planar unit that can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). This feature is fundamental for anchoring the molecule within a binding pocket through specific hydrogen bonding interactions.

The Carboxylic Acid Terminus: The terminal carboxylic acid group (-COOH) is typically ionized at physiological pH, carrying a negative charge. This allows for strong ionic interactions or hydrogen bonding with positively charged residues (like arginine or lysine) or other hydrogen bond donors in a biological target. The presence of this group often imparts aqueous solubility and is a common feature in many drugs.

The Keto Group: The oxo (keto) group at the 4-position of the butanoic acid chain introduces a polar and hydrogen bond accepting feature, which can contribute to the binding affinity and specificity of the molecule.

Research Findings on Bioactivity:

These findings from related chemical series strongly suggest that a systematic exploration of substitutions on the tolyl ring and modifications of the butanoic acid chain of this compound would be a fruitful area for discovering derivatives with enhanced and selective biological activities.

Future Directions and Emerging Research Avenues for 4 Oxo 4 P Tolylamino Butanoic Acid

Development of Novel and Sustainable Synthetic Routes

The traditional and most direct method for synthesizing 4-Oxo-4-(p-tolylamino)butanoic acid involves the acylation of p-toluidine (B81030) with succinic anhydride (B1165640), typically in a solvent like toluene. While effective at a laboratory scale, this approach relies on organic solvents and heating, which may not align with the modern principles of green chemistry.

Future research should prioritize the development of more sustainable and efficient synthetic protocols. Emerging strategies for related N-aryl succinamic acids and their cyclized succinimide (B58015) derivatives offer a promising blueprint. These include:

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of analogous unsaturated keto-acids. sigmaaldrich.com

Aqueous Synthesis: Exploring the reaction in hot water could eliminate the need for organic solvents, representing a significant step towards a greener process. manchesterorganics.com

Catalyst-Free or Biocatalytic Methods: Investigating the reaction under catalyst-free conditions or employing enzymes could reduce costs and the environmental impact associated with traditional catalysts.

A comparative overview of the conventional method and potential sustainable alternatives is presented below.

| Feature | Conventional Synthesis | Potential Sustainable Routes |

| Solvent | Toluene, Dichloromethane | Water, Acetic Acid, or Solvent-free |

| Energy Input | Conventional Heating (Reflux) | Microwave Irradiation, Lower Temperatures |

| Catalyst | Often requires acid/base catalysts | Catalyst-free, Zinc-based, or Biocatalysts |

| Byproducts | Solvent waste, catalyst residue | Minimal waste, recyclable catalysts |

| Efficiency | Moderate yields, longer reaction times | Potentially higher yields, shorter times |

Future efforts in this area will be crucial for making the synthesis of this compound and its derivatives more economical and environmentally benign, thereby facilitating broader research and application.

In-depth Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic conditions and controlling product outcomes. The formation of this compound from succinic anhydride and p-toluidine proceeds via a nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to ring-opening.

While this primary pathway is understood, deeper mechanistic questions remain. Kinetic studies on the analogous reaction between aniline (B41778) and succinic anhydride have shown it to be reaction-controlled rather than diffusion-controlled, suggesting that the chemical transformation itself is the rate-limiting step. sigmaaldrich.com However, specific kinetic and thermodynamic data for the p-toluidine reaction are scarce.

Future research should focus on:

Detailed Kinetic Analysis: Performing kinetic studies under various conditions (temperature, solvent, concentration) to determine the rate law, activation energy, and other thermodynamic parameters for the reaction.

Identification of Intermediates: Utilizing in-situ spectroscopic techniques, such as FT-IR and NMR, to detect and characterize any transient intermediates or transition states.

Elucidating Solvent and Catalyst Roles: Investigating how different solvents or catalysts influence the reaction pathway and rate. Studies on related reactions have shown that acidic conditions or the use of specific solvents can significantly alter reaction kinetics.

| Research Area | Objective | Potential Techniques |

| Kinetics | Determine rate law and activation parameters. | UV-Vis Spectroscopy, Stopped-Flow, Calorimetry |

| Mechanism | Identify transition states and intermediates. | In-situ NMR/IR, Isotope Labeling Studies |

| Catalysis | Understand the role of catalysts in accelerating the reaction. | Kinetic analysis with varied catalyst loading |

| Side Reactions | Characterize pathways for byproduct formation (e.g., cyclization to succinimide). | Chromatography (GC, HPLC), Mass Spectrometry |

A comprehensive mechanistic model will enable finer control over the synthesis, maximizing the yield and purity of the desired product.

Rational Design of Next-Generation Biologically Active Compounds

Preliminary investigations have suggested that derivatives of this compound may possess antimicrobial and anticancer properties. This butanoic acid scaffold serves as a valuable starting point for the rational design of new therapeutic agents. By systematically modifying the core structure, it may be possible to enhance potency, selectivity, and pharmacokinetic properties.

Future research efforts should be directed towards:

Structural Derivatization: Synthesizing a library of analogues by introducing various substituents at different positions. Key modifications could include substitutions on the tolyl ring (e.g., halogens, nitro, or methoxy (B1213986) groups) or alterations to the butanoic acid backbone.

Bioactivity Screening: Testing these new compounds against a range of biological targets. For instance, building on the success of other butanoic acid-based molecules that act as S1P₁ receptor agonists for autoimmune diseases, derivatives of this compound could be screened for similar activities.

Structure-Activity Relationship (SAR) Studies: Correlating the structural changes with observed biological activity to build a predictive model for designing more effective compounds.

| Modification Site | Potential Substituents | Target Biological Activity |

| p-Tolyl Ring | -F, -Cl, -Br, -NO₂, -OCH₃, -CF₃ | Enhanced antimicrobial/anticancer potency, Modulation of receptor binding |

| Aliphatic Chain | Introduction of unsaturation, branching, or heteroatoms | Altered flexibility and interaction with target binding pockets |

| Carboxylic Acid | Esterification (prodrugs), conversion to amides or tetrazoles | Improved membrane permeability, modified metabolic stability |

| Amide N-H | Alkylation or substitution | Altered hydrogen bonding capacity and conformation |

This systematic approach, combining organic synthesis with biological screening, holds the promise of transforming the core scaffold of this compound into lead compounds for drug discovery programs.

Exploration of Non-Biological Applications in Materials Science

While the biological potential of this compound is an active area of interest, its application in materials science remains a largely unexplored frontier. The molecule's structure, featuring a carboxylic acid group at one end and an amide-linked aromatic ring at the other, makes it an attractive candidate as a monomer for the synthesis of advanced polymers.

Emerging research avenues in this domain could include:

Monomer for Novel Polymers: Utilizing the compound as an AB-type monomer for step-growth polymerization. The carboxylic acid could react with an appropriate functional group on another monomer, while the secondary amide N-H could also participate in reactions under certain conditions. This could lead to the creation of novel polyamides or polyesters.

Functional Additive: The presence of the p-tolyl group could impart useful properties to polymers, such as increased thermal stability, altered solubility, or enhanced mechanical strength. The entire molecule could be incorporated as a functional additive or comonomer.

Surface Modification: The carboxylic acid group provides a handle for grafting the molecule onto surfaces, creating functional coatings with tailored properties such as hydrophobicity or specific binding capabilities.

Supramolecular Assemblies: The combination of hydrogen bond donors (N-H, O-H) and acceptors (C=O) within the molecule facilitates self-assembly into ordered supramolecular structures, a property that is highly relevant in crystal engineering and the design of "smart" materials.

Research in this area would involve polymer synthesis, characterization of the resulting materials' thermal and mechanical properties (using techniques like DSC and TGA), and evaluation of their performance in specific applications.

Integration of Advanced Computational Methodologies for Prediction and Design

To accelerate the research and development outlined in the previous sections, the integration of advanced computational methodologies is indispensable. Computational chemistry offers powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide the design of new compounds, thereby saving significant time and resources.

Future research should leverage a multi-faceted computational approach:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model the synthesis of this compound, calculating the energies of reactants, transition states, and products to provide a detailed map of the reaction pathway. sigmaaldrich.com

Molecular Docking: To explore its biological potential, the compound and its virtual derivatives can be docked into the binding sites of known protein targets (e.g., bacterial enzymes, cancer-related proteins) to predict binding affinity and orientation, guiding the selection of candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): By building a mathematical model based on a training set of synthesized analogues and their measured bioactivities, QSAR can predict the activity of yet-unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, its interaction with biological targets or polymer matrices over time, and the stability of resulting complexes.

The table below details specific computational methods and their potential applications in the study of this compound.

| Computational Method | Application Area | Research Question Addressed |

| Density Functional Theory (DFT) | Synthetic Route & Mechanism | What is the lowest energy pathway for the reaction? What is the structure of the transition state? |

| Molecular Docking | Rational Drug Design | Which biological macromolecules does this compound likely bind to? How can it be modified to improve binding? |

| QSAR | Rational Drug Design | Can we predict the biological activity of new derivatives before synthesizing them? |

| Molecular Dynamics (MD) | Drug Design & Materials Science | How stable is the compound-protein complex? How does the molecule behave within a polymer matrix? |

| Hirshfeld Surface Analysis | Materials Science & Crystal Engineering | What are the dominant intermolecular interactions governing the crystal packing? |

By combining these in silico techniques with experimental work, a more efficient and informed approach to unlocking the full potential of this compound can be achieved.

Q & A

Q. What are the primary synthetic routes for 4-oxo-4-(p-tolylamino)butanoic acid?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting p-toluidine with succinic anhydride or its derivatives under acidic or basic conditions. For example, analogous compounds like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid were synthesized by reacting 2-fluoroaniline with succinic anhydride in methanol, followed by acidification to precipitate the product . Optimization may require temperature control (room temperature to reflux) and solvent selection (e.g., methanol, ethanol) to improve yield. Characterization via melting point analysis and NMR spectroscopy is critical to confirm purity and structure.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : The -NMR spectrum of structurally similar compounds (e.g., 4-oxo-4-(thiophen-2-yl)butanoic acid) shows distinct peaks for the keto group (δ ~2.8–3.2 ppm for CH groups adjacent to the carbonyl) and aromatic protons (δ ~7.0–8.0 ppm) .

- IR : A strong absorption band near 1700–1750 cm confirms the presence of carbonyl groups (keto and carboxylic acid).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What are the solubility properties of this compound?

- Methodological Answer : Solubility varies with pH and solvent polarity. For example, analogs like 4-oxo-4-phenylbutanoic acid are sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, ethanol) and alkaline solutions due to deprotonation of the carboxylic acid group . Pre-formulation studies should assess solubility in buffers (pH 1.2–7.4) using shake-flask or HPLC-based methods.

Advanced Research Questions

Q. What strategies are employed to evaluate its biological activity in cancer research?

- Methodological Answer :

- Enzyme Inhibition Assays : The compound’s structural similarity to lactate dehydrogenase (LDH) inhibitors (e.g., 4-oxo-4-{[2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-yl]amino}butanoic acid) suggests potential use in targeting cancer metabolism. In vitro assays measuring LDH activity in cell lysates (via NADH depletion) can screen for inhibition .

- Cell Viability Studies : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Dose-response curves (0.1–100 µM) and IC calculations are standard .

Q. How can its stability and pharmacokinetics be optimized for in vivo studies?

- Methodological Answer :

- Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) enhances membrane permeability. Hydrolysis in vivo regenerates the active form.

- Metabolite Analysis : Quantify urinary metabolites using LC-MS/MS, as demonstrated for 4-oxo-4-(3-pyridyl)butanoic acid in nicotine metabolism studies .

- Pharmacokinetic Profiling : Conduct rodent studies with IV/oral administration, followed by plasma sampling and non-compartmental analysis (NCA) to determine , , and bioavailability.

Q. What computational methods support structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., LDH-A). Crystallographic data (PDB: 4AJ4) provide receptor templates .

- QSAR Modeling : Train models on analogs (e.g., 4-oxo-4-arylbutanoic acids) using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .

Key Considerations for Experimental Design

- Contradictions in Data : Some analogs show divergent solubility profiles (e.g., fluorinated vs. non-fluorinated derivatives), necessitating empirical validation for the p-tolylamino variant .

- Analytical Challenges : Carboxylic acid groups may require derivatization (e.g., silylation for GC-MS) to improve detectability in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。